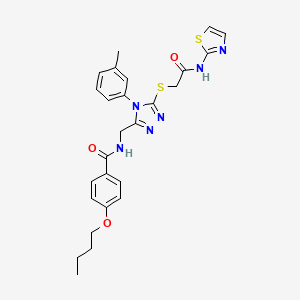
4-butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-butoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, focusing on its antimicrobial properties and potential therapeutic applications.
Synthesis
The synthesis of the compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole moiety is typically synthesized through cyclization reactions involving thioamides and haloketones.
- Benzamide Linkage : The final structure is achieved by an amide coupling reaction between the thiazole derivative and a benzoyl chloride or similar acylating agent.
- Purification : The product is purified using techniques such as flash chromatography.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties . It has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Low |
| Candida albicans | 4 | High |
The compound exhibited a minimum inhibitory concentration (MIC) that indicates its potential as an effective antimicrobial agent, particularly against gram-positive bacteria and certain fungi .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may interact with specific enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : The thiazole ring may facilitate membrane disruption in pathogens, leading to cell lysis.
Case Studies
- In Vivo Efficacy : In murine models, the compound was tested for its ability to combat infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated mice compared to controls, suggesting potential for therapeutic use in resistant infections .
- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the influence of structural modifications on biological activity. Variations in the thiazole and triazole components were found to enhance antimicrobial potency, indicating that specific functional groups are crucial for activity .
Propriétés
IUPAC Name |
4-butoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c1-3-4-13-35-21-10-8-19(9-11-21)24(34)28-16-22-30-31-26(32(22)20-7-5-6-18(2)15-20)37-17-23(33)29-25-27-12-14-36-25/h5-12,14-15H,3-4,13,16-17H2,1-2H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAGLCFZINFOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














